Cas no 62498-69-5 (didemethylcitalopram)

didemethylcitalopram structure
Nome del prodotto:didemethylcitalopram
didemethylcitalopram Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Isobenzofurancarbonitrile,1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-
- rac Didemethyl Citalopram DISCONTINUED. See D439476
- 1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
- DIDEMETHYL CITALOPRAM
- DIDESMETHYL CITALOPRAM.HBR
- rac Didemethyl Citalopram DISCONTINUED. See D439476
- 1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
- 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile
- 1-(3-amino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-5-carbonitrile
- 5-Isobenzofurancarbonitrile,1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro
- A(non-d)
- N,N-didesmethylcitalopram
- rac-didesmethylcitalopram
- DIDESMETHYL CITALOPRAM-D4
- Didemethylcitalopram
- DB-215520
- Didesmethylcitalopram
- Didemethylcitalopram pound>>Didesmethylcitalopram Oxalate
- DISCONTINUED. See D439476
- SCHEMBL3288673
- rac Didemethyl Citalopram
- 1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
- Q27149648
- LU 11-161
- CHEMBL3544716
- UNII-ZE9YVI4ZEE
- (S)-N-Didesmethyl Citalopram Oxalate
- BCP28171
- 5-Isobenzofurancarbonitrile, 1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-
- DTXSID50978083
- CHEBI:80604
- NS00078041
- ZE9YVI4ZEE
- 62498-69-5
- didemethylcitalopram
-
- Inchi: InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2
- Chiave InChI: RKUKMUWCRLRPEJ-UHFFFAOYSA-N
- Sorrisi: C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F
Proprietà calcolate
- Massa esatta: 296.13200
- Massa monoisotopica: 296.132491
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 426
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 59
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 433.1 °C at 760 mmHg
- Punto di infiammabilità: 215.7 °C
- Indice di rifrazione: 1.612
- PSA: 59.04000
- LogP: 3.91038
didemethylcitalopram Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641990-500mg |
1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |
62498-69-5 | 98% | 500mg |
¥12457.00 | 2024-05-06 |
62498-69-5 (didemethylcitalopram) Prodotti correlati
- 128196-02-1((R)-(-)-Citalopram)
- 59729-33-8(1-3-(dimethylamino)propyl-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile)
- 144025-14-9(Desmethylcitalopram)
- 128196-01-0((S)-Citalopram)
- 62498-67-3(Desmethylcitalopram)
- 2137777-39-8(Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(trifluoromethyl)-, chloromethyl ester)
- 2228808-21-5(4-(2,2-dimethylthiolan-3-yl)-2-methylbutan-2-amine)
- 103-33-3(Azobenzene)
- 1516780-82-7(3-amino-7-(trifluoromethyl)imidazo1,2-apyridine-2-carboxylic acid)
- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
